2-Bromo-1H-imidazole hydrobromide
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Overview
Description
2-Bromo-1H-imidazole hydrobromide is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom in the imidazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their versatile chemical structure . They are key components in functional molecules used in a diverse range of applications .
Mode of Action
For instance, some imidazole derivatives have been reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1H-imidazole hydrobromide typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1H-imidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: 1H-imidazole.
Scientific Research Applications
2-Bromo-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
2-Chloro-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-1H-imidazole: Contains an iodine atom, which is larger and more reactive than bromine.
1H-Imidazole: The parent compound without any halogen substitution.
Uniqueness: 2-Bromo-1H-imidazole hydrobromide is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, offering a range of functionalization possibilities that are not as easily achievable with other halogenated imidazoles.
Properties
IUPAC Name |
2-bromo-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2.BrH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSXETABBHZXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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